molecular formula C22H29N5O2 B3407709 Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 843615-79-2

Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No. B3407709
M. Wt: 395.5 g/mol
InChI Key: KXTPLPWPHBUPDZ-UHFFFAOYSA-N
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Description

Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, also known as GM-611, is a chemical compound that has been researched for its biological properties1. It has a molecular formula of C22H29N5O2 and a molecular weight of 395.5 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate from the web search results.



Molecular Structure Analysis

The molecular structure of Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate consists of a quinoxalin-2-yl group attached to a methylpiperazin-1-yl group and a hexyl ester group1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate are not detailed in the web search results.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Transformations : Research has explored the synthesis of various quinoxaline derivatives, including transformations of related compounds. For example, Atta et al. (1994) detailed the transformation of quinoxaline derivatives into triazoloquinoxalines, showcasing the chemical flexibility and potential for creating new compounds (Atta et al., 1994).

  • Quinoxaline Derivatives in Corrosion Inhibition : Zarrouk et al. (2014) conducted a study on quinoxaline compounds, including their application as corrosion inhibitors. The research highlights the potential use of these compounds in protecting metals from corrosion, indicating their industrial significance (Zarrouk et al., 2014).

Pharmaceutical Research

  • Anticancer Activity : Research by Konovalenko et al. (2022) has shown that certain quinoxaline derivatives exhibit significant anticancer activity. This study emphasizes the potential of these compounds in developing new cancer treatments (Konovalenko et al., 2022).

  • Development of New Medications : Smits et al. (2008) explored the design and synthesis of quinoxaline derivatives for use as ligands for the human histamine H4 receptor. This research highlights the potential of these compounds in the development of medications for inflammatory conditions (Smits et al., 2008).

Safety And Hazards

The safety and hazards associated with Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate are not provided in the web search results.


Future Directions

The future directions for research on Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate are not specified in the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-3-4-5-8-15-29-22(28)17(16-23)20-21(27-13-11-26(2)12-14-27)25-19-10-7-6-9-18(19)24-20/h6-7,9-10,17H,3-5,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTPLPWPHBUPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
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Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
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Citations

For This Compound
1
Citations
SR Sagar, DP Singh, RD Das, NB Panchal… - Bioorganic …, 2019 - Elsevier
Alzheimer’s disease (AD) is the most prevalent disease of old age leading to dementia. Complex AD pathogenesis involves multiple factors viz. amyloid plaque formation, neurofibrillary …
Number of citations: 22 www.sciencedirect.com

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